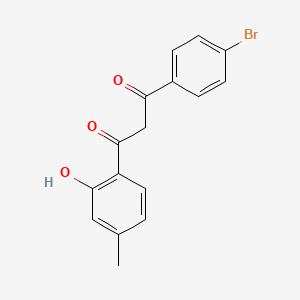
1-(4-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione (BMHP) is a type of organic compound that has been studied for its potential applications in scientific research and laboratory experiments. BMHP has been found to have a number of biochemical and physiological effects, and its potential uses are the subject of ongoing research.
Mechanism of Action
1-(4-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione is thought to act as an inhibitor of cytochrome P450 2B6, an enzyme involved in the metabolism of drugs. 1-(4-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione interacts with the active site of the enzyme, preventing the enzyme from performing its normal function. Additionally, 1-(4-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione has been found to act as a substrate for the enzyme monoamine oxidase, and it has been shown to inhibit the activity of this enzyme.
Biochemical and Physiological Effects
1-(4-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione has been found to have a number of biochemical and physiological effects. 1-(4-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione has been found to inhibit the activity of cytochrome P450 2B6, an enzyme involved in the metabolism of drugs. Additionally, 1-(4-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione has been found to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. 1-(4-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione has also been found to inhibit the metabolic activation of carcinogens, suggesting that it may have potential applications in cancer prevention and treatment.
Advantages and Limitations for Lab Experiments
The use of 1-(4-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione in lab experiments has a number of advantages. 1-(4-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione is relatively easy to synthesize, and its use in lab experiments has been shown to be safe and effective. Additionally, 1-(4-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione has been found to have a number of biochemical and physiological effects, making it a useful tool for the study of various biological processes. However, the use of 1-(4-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione in lab experiments is limited by its potential toxicity and the potential for drug interactions.
Future Directions
There are a number of potential future directions for the study of 1-(4-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione. These include further research into its potential applications in cancer prevention and treatment, as well as its potential use as a substrate for the study of other enzymes. Additionally, further research into the biochemical and physiological effects of 1-(4-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione could lead to the discovery of new therapeutic applications. Finally, further research into the mechanism of action of 1-(4-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione could lead to the development of more effective inhibitors of cytochrome P450 2B6 and other enzymes.
Synthesis Methods
1-(4-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione can be synthesized in a two-step reaction using 4-bromophenol and 2-hydroxy-4-methylphenylpropionic acid. In the first step, 4-bromophenol is reacted with 2-hydroxy-4-methylphenylpropionic acid in the presence of a base such as sodium hydroxide to form a bromo ester. This reaction is followed by a second step in which the bromo ester is treated with a catalyst such as palladium acetate to form 1-(4-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione.
Scientific Research Applications
1-(4-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione has been studied for its potential applications in scientific research. It has been used as an inhibitor of cytochrome P450 2B6, an enzyme involved in the metabolism of drugs. 1-(4-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione has also been used as a substrate for the study of cytochrome P450 2C19 and as a substrate for the study of the enzyme monoamine oxidase. Additionally, 1-(4-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione has been used in the study of the metabolism of drugs, such as the anti-depressant fluoxetine, and in the study of the metabolic activation of carcinogens.
properties
IUPAC Name |
1-(4-bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c1-10-2-7-13(15(19)8-10)16(20)9-14(18)11-3-5-12(17)6-4-11/h2-8,19H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJACAMSQQHBIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2909281.png)

![1'-Benzyl-2-(furan-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2909285.png)
![6-Methyl-3-[2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2909286.png)
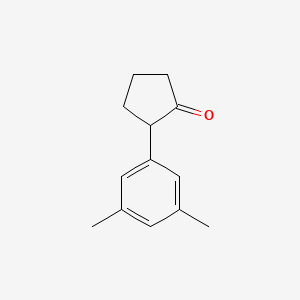
![2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B2909289.png)
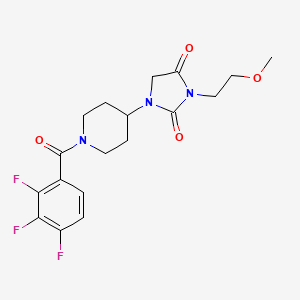
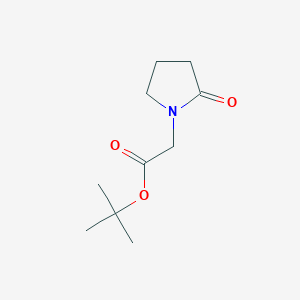


![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B2909296.png)
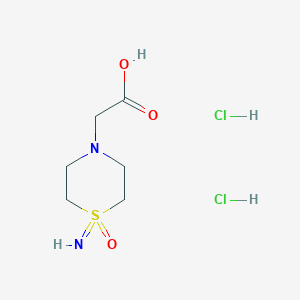
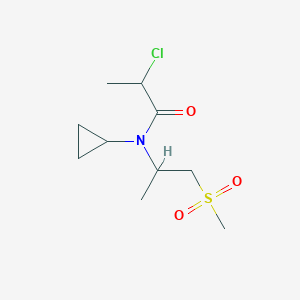
![(Z)-2-cyano-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2909302.png)